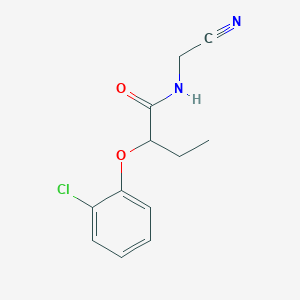

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as miltefosine, is a phospholipid analogue that was first developed as an anti-cancer drug in the 1980s. However, it was later found to have potent activity against a range of parasites, including Leishmania spp., which cause leishmaniasis, a neglected tropical disease that affects millions of people worldwide. Miltefosine is currently the only oral drug available for the treatment of leishmaniasis and has been included in the World Health Organization's List of Essential Medicines since 2015.

Applications De Recherche Scientifique

Antioxidant Activity Assessment

The DPPH method is widely used for estimating the antioxidant activity of compounds. This method, based on spectrophotometric measurements, evaluates the antioxidative activity through the reaction with the DPPH radical. Factors such as solvent type and concentration, water content, and ion concentration significantly affect the DPPH reaction kinetics and, consequently, the measured antioxidant activity. Ethyl acetate, dioxane, or metal ions presence can decrease the reaction kinetics between DPPH and antioxidants, highlighting the method's complexity even in simple systems (Dawidowicz, Wianowska, & Olszowy, 2012).

Biodegradation of Herbicides

Pseudomonas azotoformans strain QDZ-1 was identified to degrade cyhalofop-butyl, a widely used herbicide, utilizing it as a carbon source. The strain could also degrade other aryloxyphenoxy propanoate herbicides, indicating a high biodiversity of herbicide-degrading bacteria in agricultural soils. A novel gene, chbH, responsible for this degradation, was identified, highlighting the potential for bioremediation strategies (Nie et al., 2011).

Analytical Detection of Herbicides

A highly selective and sensitive HPLC method with electrochemical detection has been developed to determine trace levels of chlorophenoxy acids, toxic compounds used as herbicides, in ground and drinking water. This method meets the requirements for pesticide limits in water, demonstrating its utility for environmental monitoring (Wintersteiger, Goger, & Krautgartner, 1999).

Synthesis and Reactivity of Cyanamide Compounds

The cyanamide moiety serves as a versatile building block for synthesizing nitrogen-containing heterocycles. Methods for preparing alkyl- and N-acylcyanamides and their reactivity towards nucleophilic additions, cycloadditions, and radical chemistry have been explored, offering insights into novel synthetic pathways for pharmaceuticals and agrochemicals (Larraufie et al., 2012).

Environmental Impacts and Detoxification

Research on chloroprene's in vitro metabolism has identified detoxication pathways involving glutathione and epoxide hydrolase. This study provides insights into the metabolic processes that mitigate the toxicity of chloroprene, an industrial chemical with carcinogenic potential, highlighting the significance of understanding chemical interactions within biological systems for public health (Munter et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) .

Mode of Action

CBA acts as a potent and selective inhibitor of TRPM4 . It inhibits TMEM206 mediated currents .

Biochemical Pathways

Upon activation at low pH, TMEM206 conducts Cl− ions across plasma and vesicular membranes . This contributes to many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Pharmacokinetics

It is known that cba is a cell-penetrant compound , suggesting it can cross cell membranes and reach its target within cells.

Result of Action

CBA demonstrates effective and specific inhibition of TMEM206 . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 .

Analyse Biochimique

Biochemical Properties

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide has been identified as a potent and selective inhibitor of TMEM206 . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes . The compound interacts with TMEM206, inhibiting its function .

Cellular Effects

In the context of colorectal cancer cells, this compound has been found to inhibit TMEM206-mediated currents . It does not contribute to acid-induced cell death in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of TMEM206 . It binds to TMEM206, preventing the conduction of chloride ions across the plasma and vesicular membranes .

Temporal Effects in Laboratory Settings

The effects of this compound on TMEM206 are potent at low pH, but its inhibitory efficacy is limited at pH 6.0 . This suggests that the compound’s effects may vary depending on the pH conditions in laboratory settings .

Propriétés

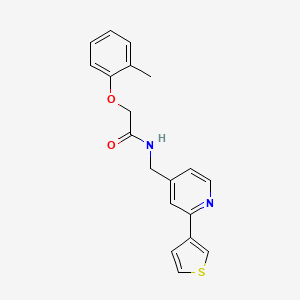

IUPAC Name |

2-(2-chlorophenoxy)-N-(cyanomethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-2-10(12(16)15-8-7-14)17-11-6-4-3-5-9(11)13/h3-6,10H,2,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMUQCNBLFUKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC#N)OC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2757777.png)

![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2757778.png)

![4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B2757784.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2757788.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)

![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)